Resistance-Associated Substitution L31M: Daclatasvir 97-Fold EC50 Increase vs. Velpatasvir 3-Fold
In a genotype 2a subgenomic replicon model, the L31M RAS increased daclatasvir EC50 by 97-fold compared to wild-type, whereas the same substitution increased velpatasvir EC50 by only 3-fold [1]. This 32.3-fold difference in resistance susceptibility between the two NS5A inhibitors is clinically meaningful, as demonstrated by a real-world case where a patient infected with HCV subtype 2m (which naturally carries L31M) experienced virologic failure on daclatasvir-based therapy but was successfully retreated with sofosbuvir/velpatasvir for 12 weeks [1].
| Evidence Dimension | Fold change in EC50 due to L31M RAS in genotype 2a subgenomic replicon |
|---|---|
| Target Compound Data | 97-fold increase in EC50 |
| Comparator Or Baseline | Velpatasvir: 3-fold increase in EC50; Wild-type baseline (no RAS) |
| Quantified Difference | 32.3-fold greater resistance impact on daclatasvir vs. velpatasvir (97/3 ≈ 32.3) |
| Conditions | Genotype 2a subgenomic replicon model, in vitro replicon assay |
Why This Matters
This differential resistance profile enables researchers to use daclatasvir as a selective tool to distinguish L31M-containing viral populations, whereas velpatasvir would mask this RAS in screening assays.
- [1] Tremblay S, et al. Real-world efficacy and safety of direct-acting antiviral drugs in patients with chronic hepatitis C and inherited blood disorders. Eur J Gastroenterol Hepatol. 2022;33(1S Suppl 1):e1081-e1086. View Source
